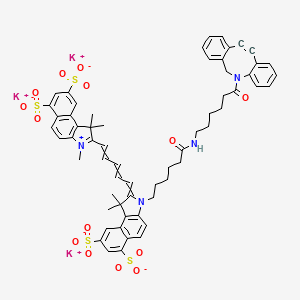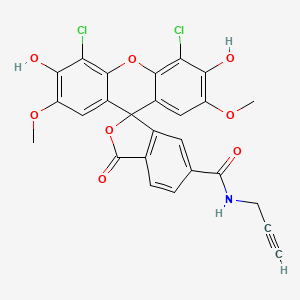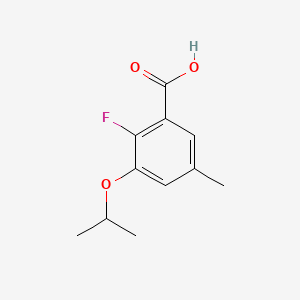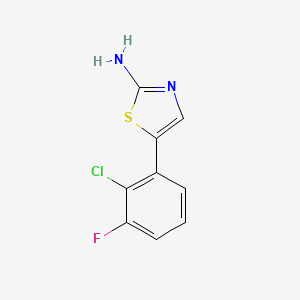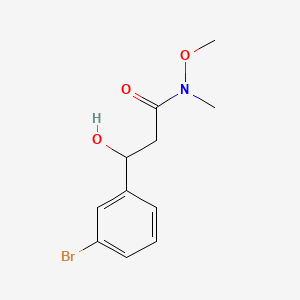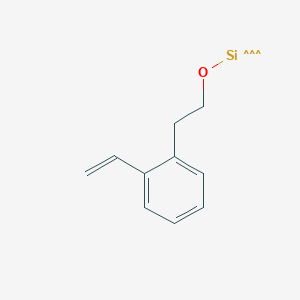
CID 66646241
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinylphenylmethylmethoxysilane can be synthesized by reacting vinyl chloromethyl methoxy silane and phenyl diphenol under alkaline conditions . The specific reaction conditions can be adjusted as needed to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, the synthesis of vinylphenylmethylmethoxysilane often involves large-scale reactions with stringent control over temperature, pressure, and pH to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions is common to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Vinylphenylmethylmethoxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Ethylphenylmethylmethoxysilane.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Vinylphenylmethylmethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the modification of surfaces for biological assays and as a coupling agent in the preparation of bioactive materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of adhesives, sealants, and coatings to enhance the adhesion properties of materials.
Mécanisme D'action
The mechanism of action of vinylphenylmethylmethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic surfaces. The methoxy group undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form stable siloxane bonds. This enhances the adhesion and compatibility between different materials .
Comparaison Avec Des Composés Similaires
- Vinylphenyldiethoxysilane
- Vinylmethyldiacetoxysilane
- Vinyltris(1-methoxy-2-propoxy)silane
- Triphenoxyvinylsilane
Comparison: Vinylphenylmethylmethoxysilane is unique due to its specific combination of vinyl, phenyl, and methoxy groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its ability to enhance adhesion and its versatility in various applications .
Propriétés
Formule moléculaire |
C10H11OSi |
|---|---|
Poids moléculaire |
175.28 g/mol |
InChI |
InChI=1S/C10H11OSi/c1-2-9-5-3-4-6-10(9)7-8-11-12/h2-6H,1,7-8H2 |
Clé InChI |
YPYLLOQJOQZYRZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1CCO[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


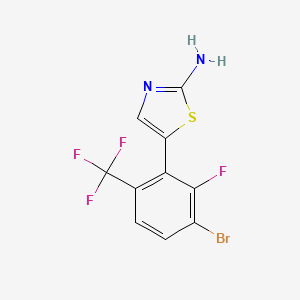
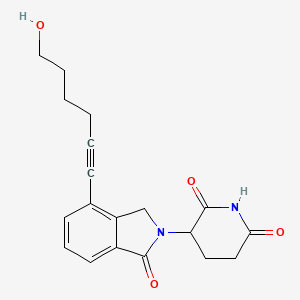
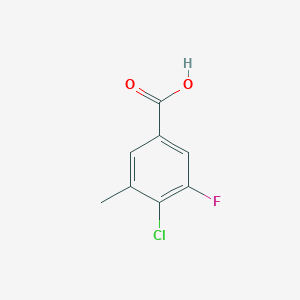
![1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14759622.png)
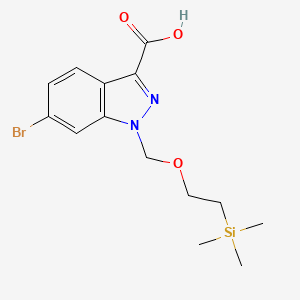
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
